molecular formula C20H13ClN2O3 B2469330 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-43-8

4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2469330
CAS No.: 922108-43-8
M. Wt: 364.79
InChI Key: SIGOZDDUHRNZOL-UHFFFAOYSA-N
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Description

4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of the compound 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.

Mode of Action

This compound interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This means it binds to the receptor and prevents it from activating, thereby modulating the signaling pathways that the receptor is involved in.

Biochemical Pathways

Upon binding to the Dopamine D2 receptor, this compound affects the dopaminergic signaling pathway . This pathway is involved in a variety of functions, including motor control, reward, and reinforcement, and is implicated in several disorders such as Parkinson’s disease, schizophrenia, and addiction.

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of dopaminergic signaling. By inhibiting the Dopamine D2 receptor, it can alter the balance of dopamine in the brain, which can have therapeutic effects in conditions like Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of environmentally benign solvents and catalysts, such as water and copper catalysts, is also preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dibenzo[b,f][1,4]oxazepine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as a dopamine D2 receptor antagonist. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-13-7-5-12(6-8-13)19(24)22-14-9-10-17-15(11-14)20(25)23-16-3-1-2-4-18(16)26-17/h1-11H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGOZDDUHRNZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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